molecular formula C19H16FN3O2 B2883033 2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide CAS No. 2319892-55-0

2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2883033
CAS No.: 2319892-55-0
M. Wt: 337.354
InChI Key: BNZPXXYDNNMPHU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenoxy group and a phenylpyrimidinylmethyl group attached to an acetamide backbone, making it a molecule of significant structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of 2-fluorophenol: This can be achieved by fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

    Synthesis of 2-(2-fluorophenoxy)acetic acid: The 2-fluorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2-fluorophenoxy)acetic acid.

    Formation of 6-phenylpyrimidine-4-carbaldehyde: This can be synthesized through a series of reactions starting from pyrimidine and benzaldehyde.

    Coupling Reaction: The final step involves the coupling of 2-(2-fluorophenoxy)acetic acid with 6-phenylpyrimidine-4-carbaldehyde in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide
  • 2-(2-bromophenoxy)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide
  • 2-(2-methylphenoxy)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-4-5-9-18(16)25-12-19(24)21-11-15-10-17(23-13-22-15)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPXXYDNNMPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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